Diaryl piperazine derivative 1
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Overview
Description
Diaryl piperazine derivative 1 is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. This compound has shown significant potential in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diaryl piperazine derivative 1 typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been widely used due to its efficiency and high yield. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Diaryl piperazine derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diaryl piperazine derivative 1 involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of enzymes, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Diaryl pyrimidine derivatives: These compounds share structural similarities with diaryl piperazine derivatives and have been studied for their antiviral properties.
Piperazine sulfonyl derivatives: Known for their potent inhibitory effects on enzymes.
Uniqueness: Diaryl piperazine derivative 1 stands out due to its unique combination of chemical stability, biological activity, and ease of synthesis.
Properties
Molecular Formula |
C24H22Cl2N2O2 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
[4-(2,4-dichlorophenyl)-3-phenylpiperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C24H22Cl2N2O2/c1-30-23-10-6-5-9-19(23)24(29)27-13-14-28(21-12-11-18(25)15-20(21)26)22(16-27)17-7-3-2-4-8-17/h2-12,15,22H,13-14,16H2,1H3 |
InChI Key |
HXMSNSZTEVRLDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(C(C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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